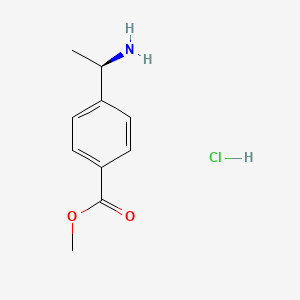

(R)-4-(1-Amino-ethyl)-benzoic acid methyl ester hydrochloride

Overview

Description

®-4-(1-Amino-ethyl)-benzoic acid methyl ester hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural properties, which make it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1-Amino-ethyl)-benzoic acid methyl ester hydrochloride typically involves the esterification of the corresponding amino acid with methanol in the presence of trimethylchlorosilane. This method is advantageous due to its mild reaction conditions and high yields . The reaction is carried out at room temperature, making it a convenient and efficient process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using similar reagents and conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-4-(1-Amino-ethyl)-benzoic acid methyl ester hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into primary or secondary amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

®-4-(1-Amino-ethyl)-benzoic acid methyl ester hydrochloride has numerous applications in scientific research:

Chemistry: It serves as an important intermediate in the synthesis of complex organic molecules and chiral compounds.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound is utilized in the production of polymers and other materials with specialized properties

Mechanism of Action

The mechanism of action of ®-4-(1-Amino-ethyl)-benzoic acid methyl ester hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

(S)-4-(1-Amino-ethyl)-benzoic acid methyl ester hydrochloride: The enantiomer of the compound, with different chiral properties.

4-(1-Amino-ethyl)-benzoic acid ethyl ester hydrochloride: A similar compound with an ethyl ester group instead of a methyl ester.

4-(1-Amino-ethyl)-benzoic acid methyl ester: The non-hydrochloride form of the compound.

Uniqueness

®-4-(1-Amino-ethyl)-benzoic acid methyl ester hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. This uniqueness makes it valuable in applications requiring high selectivity and specificity .

Biological Activity

(R)-4-(1-Amino-ethyl)-benzoic acid methyl ester hydrochloride, also known as (R)-AEEB, is a compound that has garnered attention for its potential biological activities, particularly in therapeutic applications. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H14ClN

- Molecular Weight : 201.68 g/mol

- CAS Number : 1097196-96-7

(R)-AEEB is a hydrochloride salt derived from the benzoic acid structure, featuring an aminoethyl substituent that enhances its solubility and bioavailability. Its structural characteristics suggest potential interactions with various biological targets.

The biological activity of (R)-AEEB is primarily attributed to its ability to interact with specific receptors or enzymes involved in pain modulation and inflammation. Studies indicate that it may act as a local anesthetic and anti-inflammatory agent by:

- Inhibiting Pain Pathways : (R)-AEEB has been shown to inhibit the synthesis of pro-inflammatory cytokines, thereby reducing pain and inflammation.

- Blocking Ion Channels : It may interfere with sodium channels, which are critical for the propagation of pain signals.

Therapeutic Applications

The compound has been investigated for various therapeutic applications, including:

- Neuropathic Pain Management : Research indicates that (R)-AEEB exhibits significant analgesic properties, making it a candidate for treating neuropathic pain.

- Anti-inflammatory Effects : Its ability to reduce inflammation suggests potential use in treating conditions like arthritis.

Comparative Biological Activity

To better understand the biological activity of (R)-AEEB, it can be compared with similar compounds:

| Compound Name | CAS Number | Biological Activity | Unique Features |

|---|---|---|---|

| (S)-AEEB | 1134776-39-8 | Potentially lower efficacy | Enantiomer with differing effects |

| Methyl 4-(1-aminoethyl)benzoate | 222714-37-6 | Moderate analgesic properties | Ester derivative with altered solubility |

| 3-(Aminomethyl)benzoic acid hydrochloride | 876-03-9 | Varies based on substitution pattern | Different functional groups |

Case Studies and Research Findings

-

Study on Analgesic Properties :

A study published in the Journal of Pharmacology demonstrated that (R)-AEEB significantly reduced pain responses in animal models when administered prior to painful stimuli. The results indicated a dose-dependent effect, suggesting that higher doses correlate with greater analgesia . -

Anti-inflammatory Research :

In vitro studies revealed that (R)-AEEB inhibited the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages stimulated with lipopolysaccharides (LPS). This finding supports its potential use as an anti-inflammatory agent . -

Mechanistic Insights :

Molecular docking studies have shown that (R)-AEEB binds effectively to the active sites of cyclooxygenase enzymes, which are crucial for prostaglandin synthesis involved in inflammation and pain signaling .

Q & A

Q. What are the standard synthetic routes for (R)-4-(1-Amino-ethyl)-benzoic acid methyl ester hydrochloride, and how are chiral purity and yield optimized?

Basic Research Focus

The synthesis typically involves:

Nucleophilic Substitution : Starting with 4-bromobenzoic acid, substitution with an aminoethyl group using NaOH in DMF .

Chiral Resolution : Racemic mixtures are resolved via chiral chromatography or diastereomeric salt formation (e.g., tartaric acid derivatives) .

Hydrochloride Formation : Freebase treatment with HCl yields the hydrochloride salt .

Key Optimization Parameters :

- Temperature Control : Elevated temperatures (>80°C) during substitution improve reaction rates but may degrade sensitive intermediates.

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but require rigorous drying to avoid side reactions.

- Chiral Purity : Resolution efficiency depends on the resolving agent’s enantiomeric excess and solvent polarity .

Basic Research Focus

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve enantiomers. Chiral columns (e.g., Chiralpak® AD-H) confirm enantiopurity .

- FTIR : Peaks at 1680 cm⁻¹ (ester C=O) and 2500-3000 cm⁻¹ (NH₃⁺ stretch) validate functional groups .

- NMR : ¹H NMR (D₂O) shows singlet δ 3.8 (COOCH₃), multiplet δ 4.2 (CH-NH₂), and aromatic protons δ 7.4-8.1 .

Advanced Consideration :

- LC-MS : Quantifies trace impurities (e.g., des-methyl byproduct, m/z = 184) and confirms molecular ion [M+H]⁺ = 215.7 .

Q. How can researchers address low yields or racemization during chiral resolution?

Advanced Research Focus

Common Challenges :

- Racemization : Occurs under acidic/basic conditions or prolonged heating.

- Low Yield : Poor solubility of diastereomeric salts in selected solvents.

Methodological Solutions :

Kinetic Resolution : Use low-temperature crystallization to preferentially isolate the (R)-enantiomer .

Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze esters of the undesired enantiomer .

In situ Monitoring : Track enantiomeric ratio via inline polarimetry during chromatography .

Data Contradiction Example :

- Reported Yields : 40-50% (chiral HPLC) vs. 30-35% (diastereomeric salts). Adjust solvent polarity (e.g., ethanol/water ratios) to improve salt solubility .

Q. What protocols ensure compound stability during long-term storage and biological assays?

Advanced Research Focus

- Storage : Sealed in dry conditions at RT; avoid humidity to prevent hydrolysis of the ester group .

- Biological Buffers : Use neutral pH (6.5-7.5) to minimize salt dissociation; avoid strong oxidizers .

Stability Testing Design :

Forced Degradation : Expose to heat (60°C), UV light, and acidic/basic conditions. Monitor via HPLC for degradation products (e.g., free benzoic acid) .

Accelerated Aging : Store at 40°C/75% RH for 6 months; assess chiral integrity via polarimetry .

Q. How is this compound applied in neurological drug discovery, and what are key experimental design considerations?

Advanced Research Focus

Applications :

- Target Engagement : Acts as a precursor for dopamine receptor ligands. Radiolabeled analogs (³H/¹⁴C) track binding kinetics .

- In vivo Studies : Administer via intracerebroventricular injection in rodent models; monitor blood-brain barrier permeability via LC-MS .

Experimental Design :

- Dose Optimization : Start with 0.1-10 µM in cell assays to avoid off-target effects.

- Metabolite Profiling : Identify hepatic metabolites (e.g., ester hydrolysis products) using hepatocyte incubations .

Q. How to resolve discrepancies in reported synthetic yields or enantiopurity?

Advanced Research Focus

Root Causes :

- Impurity Profiles : Residual solvents (DMF) or unreacted starting material skew yield calculations.

- Analytical Variability : Column batch differences in chiral HPLC affect ee measurements.

Mitigation Strategies :

Orthogonal Validation : Cross-check purity via NMR integration and elemental analysis .

Standardized Protocols : Adopt USP/Ph. Eur. guidelines for chromatographic method validation .

Q. What are best practices for using this compound as a reference standard in regulated environments?

Advanced Research Focus

Properties

IUPAC Name |

methyl 4-[(1R)-1-aminoethyl]benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-7(11)8-3-5-9(6-4-8)10(12)13-2;/h3-7H,11H2,1-2H3;1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOTRLVYRAWIVLC-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1097196-96-7 | |

| Record name | methyl 4-[(1R)-1-aminoethyl]benzoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.